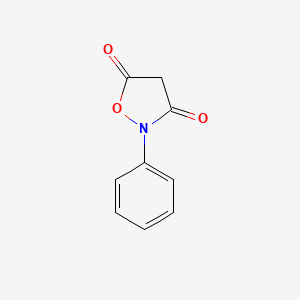

2-Phenyl-3,5-isoxazolidinedione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5305-00-0 |

|---|---|

Molecular Formula |

C9H7NO3 |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

2-phenyl-1,2-oxazolidine-3,5-dione |

InChI |

InChI=1S/C9H7NO3/c11-8-6-9(12)13-10(8)7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

KCDSBPHPBGFCGE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(OC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Sophisticated Methodologies for the Chemical Synthesis of 2 Phenyl 3,5 Isoxazolidinedione and Its Analogues

Cycloaddition Reactions and Annulation Strategies for Isoxazolidinedione Ring Formation

The formation of the isoxazolidinedione ring is the cornerstone of synthesizing 2-phenyl-3,5-isoxazolidinedione. Cycloaddition and annulation reactions are powerful strategies to construct this five-membered heterocyclic system. libretexts.orgpageplace.de

Reactions Involving Oximes and Activated Dicarboxylic Acid Derivatives

A prominent method for the synthesis of the isoxazolidinedione ring involves the reaction of oximes with activated dicarboxylic acid derivatives, such as dicarboxylic acid chlorides. nih.govfigshare.comacs.orgacs.org This approach typically proceeds via condensation of the oxime with the acid chloride, followed by a base-promoted ring closure.

The reaction of disubstituted malonyl chlorides with various oximes in the presence of a base like triethylamine (B128534) has been shown to produce 2-alkenyl-4,4-dialkyl-3,5-isoxazolidinediones. nih.govacs.org For instance, the reaction of diethylmalonyl chloride with acetophenone (B1666503) oxime yields 4,4-diethyl-2-(1-phenylethenyl)-3,5-isoxazolidinedione. nih.govacs.org A general procedure involves adding the dialkylmalonyl chloride dropwise to a solution of the oxime and excess triethylamine in an anhydrous ether at 0 °C, followed by stirring at room temperature. acs.org

| Reactants | Product | Yield (%) | Reference |

| Diethylmalonyl chloride, Acetophenone oxime | 4,4-Diethyl-2-(1-phenylethenyl)-3,5-isoxazolidinedione | 45 | nih.govacs.org |

| Dipropylmalonyl chloride, Acetophenone oxime | 4,4-Dipropyl-2-(1-phenylethenyl)-3,5-isoxazolidinedione | 18 | acs.org |

This table summarizes the synthesis of 2-alkenyl-3,5-isoxazolidinedione derivatives from the reaction of dialkylmalonyl chlorides with acetophenone oxime.

It is important to note that the reaction can sometimes lead to the formation of N-unsubstituted 3,5-isoxazolidinediones as byproducts through decomposition of the primary product. nih.govacs.orgacs.org

Exploration of 1,3-Dipolar Cycloaddition Pathways

The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings, including the isoxazolidine (B1194047) core. mdpi.commdpi.comwikipedia.org This reaction typically involves a 1,3-dipole, such as a nitrone, and a dipolarophile, which is usually an alkene or alkyne. wikipedia.orgrsc.org

In the context of isoxazolidinedione synthesis, a relevant pathway could involve the [3+2] cycloaddition of a nitrone with a suitable ketene (B1206846) or a ketene equivalent. The versatility of this approach allows for the introduction of various substituents on the resulting isoxazolidine ring, depending on the structure of the nitrone and the dipolarophile. mdpi.comnih.gov The regioselectivity and stereoselectivity of these reactions are often high, providing a reliable route to complex heterocyclic structures. mdpi.com While direct examples of 1,3-dipolar cycloadditions leading to this compound are not extensively detailed in the provided results, the general applicability of this method to isoxazolidine synthesis is well-established. mdpi.comrsc.orgnih.gov

N-Arylation Protocols for Introduction of the 2-Phenyl Moiety

Once the isoxazolidinedione ring is formed, a crucial step in the synthesis of the target molecule is the introduction of the phenyl group at the N-2 position. N-arylation reactions are employed for this purpose.

Metal-Catalyzed Cross-Coupling Approaches

Metal-catalyzed cross-coupling reactions, particularly copper- and palladium-catalyzed methods, are highly effective for forming C-N bonds and are widely used for the N-arylation of heterocycles. mdpi.commdpi.comencyclopedia.pub The Ullmann condensation, a classic copper-catalyzed reaction, and its modern variations are prominent examples. mdpi.com

These reactions typically involve the coupling of an N-unsubstituted isoxazolidinedione with an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) in the presence of a metal catalyst, a ligand, and a base. mdpi.comencyclopedia.pub Copper(I) and copper(0) species are common catalysts, often used in conjunction with ligands like 1,10-phenanthroline (B135089) or various diamines to facilitate the reaction. mdpi.com The choice of solvent and base is also critical for achieving high yields.

| Heterocycle | Aryl Halide | Catalyst/Base | Product | Yield (%) | Reference |

| Pyrrole | Iodobenzene | CuO/AB / Toluene | 1-Phenyl-1H-pyrrole | 81 | mdpi.com |

| Indole | Iodobenzene | Pd(OAc)2 / K2CO3 | 1-Phenylindole | High | mdpi.com |

This table illustrates the general utility of metal-catalyzed N-arylation for various heterocycles, a strategy applicable to the N-phenylation of isoxazolidinediones.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for N-arylation, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgpressbooks.pub In this reaction, the isoxazolidinedione anion acts as a nucleophile, displacing a leaving group (typically a halide) from an activated aromatic ring. wikipedia.org

For the synthesis of this compound, this would involve reacting the N-unsubstituted isoxazolidinedione with a highly electron-deficient phenyl halide, such as a dinitro- or trinitro-substituted halobenzene. pressbooks.pub The reaction is typically carried out in the presence of a base to generate the nucleophilic isoxazolidinedione anion. rsc.org While this method is effective for activated systems, its application to non-activated phenyl halides to form the parent this compound can be challenging and may require harsh reaction conditions. pressbooks.pub However, for the synthesis of analogues with electron-withdrawing groups on the phenyl ring, SNAr can be a viable and efficient strategy. mdpi.com

Green Chemistry Approaches and Advanced Reaction Conditions

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods in chemistry. nih.gov This trend extends to the synthesis of heterocyclic compounds like isoxazolidinediones.

Green chemistry approaches focus on minimizing waste, using less hazardous solvents, and improving energy efficiency. nih.govrsc.orgresearchgate.net For the synthesis of this compound and its analogues, this could involve:

Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. mdpi.com For example, a microwave-assisted 1,3-dipolar cycloaddition has been successfully used to synthesize isoxazoline (B3343090) derivatives. mdpi.com

Use of greener solvents: Replacing traditional volatile organic solvents with more benign alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids can reduce the environmental impact of the synthesis. mdpi.comrsc.orgbeilstein-journals.org "On-water" synthesis has been shown to be effective for certain heterocyclic preparations. rsc.org

Catalysis: The use of recyclable catalysts, including nanocatalysts, can improve the sustainability of the process by reducing waste and allowing for catalyst reuse. rsc.org

The development of these green methodologies is crucial for the large-scale and environmentally responsible production of pharmacologically important compounds like this compound.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. oatext.comresearchgate.net This technology has been successfully applied to the synthesis of various heterocyclic compounds, including structures analogous to this compound. The principle behind microwave heating involves the direct interaction of microwave radiation with polar molecules in the reaction mixture, resulting in rapid and uniform heating. researchgate.net

In the context of synthesizing isoxazolidine derivatives, microwave irradiation can significantly enhance the efficiency of key reaction steps, such as 1,3-dipolar cycloadditions. nih.gov For instance, the synthesis of related bis-isoxazole ethers has been achieved with high yields and regioselectivity under microwave conditions, demonstrating the potential of this technique for constructing the isoxazole (B147169) core. nih.gov While a specific protocol for the direct microwave-assisted synthesis of this compound from primary starting materials is not extensively detailed in the provided search results, the general principles can be applied. A hypothetical microwave-assisted synthesis could involve the reaction of a suitable N-phenylhydroxylamine derivative with a malonic acid equivalent under microwave irradiation. The reaction time under microwave heating is often reduced from hours to minutes. oatext.comresearchgate.net

The table below illustrates a comparative example of reaction conditions for a generic heterocyclic synthesis, highlighting the advantages of microwave assistance.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 15-24 hours oatext.com | 0.5-4 minutes oatext.comresearchgate.net |

| Power | N/A | 160-800 Watts oatext.comresearchgate.net |

| Catalyst | Often required | May be catalyst-free nih.gov |

| Solvent | Typically required | Can be solvent-free oatext.com |

Solid-Phase Organic Synthesis (SPOS) Applications

Solid-phase organic synthesis (SPOS) offers a strategic advantage for the preparation of compound libraries and simplifies the purification process by anchoring the substrate to an insoluble polymer support. d-nb.infoscielo.br This methodology allows for the use of excess reagents to drive reactions to completion, with subsequent removal by simple filtration. d-nb.info The development of SPOS routes for heterocyclic compounds has been a significant advancement in medicinal chemistry and drug discovery.

For the synthesis of this compound analogues, a solid-phase approach would typically involve the attachment of a suitable starting material to a resin, followed by a series of chemical transformations to build the isoxazolidinedione ring system. The final product is then cleaved from the solid support. d-nb.info Key to a successful solid-phase synthesis is the choice of a suitable linker, which connects the initial molecule to the resin and dictates the conditions for the final cleavage step. d-nb.info For example, a Wang resin or a Rink amide resin could be functionalized with a starting material amenable to the construction of the target heterocycle. scielo.br

A general solid-phase strategy for a related heterocyclic system, fumiquinazoline alkaloids, involved loading an amino acid onto a Wang resin, followed by several coupling and cyclization steps to yield the final product after cleavage. scielo.br A similar conceptual approach could be envisioned for this compound, potentially starting with an immobilized N-phenylhydroxylamine derivative.

The table below outlines the general steps and key considerations in a solid-phase synthesis workflow.

| Step | Description | Key Considerations |

| 1. Resin Functionalization | Attaching the starting material to the solid support via a linker. | Choice of resin and linker compatibility with subsequent reaction conditions. d-nb.info |

| 2. Sequential Reactions | Stepwise chemical transformations to build the target molecule. | Use of excess reagents to ensure complete reactions; efficient washing to remove byproducts. d-nb.info |

| 3. Cleavage | Releasing the final product from the resin. | Cleavage conditions must not degrade the target compound. d-nb.info |

| 4. Purification | Isolation of the pure compound. | Often simplified due to the removal of resin-bound impurities. d-nb.info |

Stereoselective Synthesis and Enantiomeric Enrichment Techniques

The synthesis of chiral molecules in an enantiomerically pure form is of paramount importance, particularly in the pharmaceutical and agrochemical industries. For compounds like this compound that can exist as enantiomers, controlling the stereochemistry during synthesis is crucial. Stereoselective synthesis aims to produce a specific stereoisomer, while enantiomeric enrichment techniques are used to increase the proportion of one enantiomer in a racemic or diastereomeric mixture.

Research into the stereoselective synthesis of related oxazolidin-2-ones has provided valuable strategies that can be adapted for this compound. mdpi.comconsensus.app One common approach involves the use of chiral auxiliaries, which are enantiomerically pure compounds that can direct the stereochemical outcome of a reaction. Evans' oxazolidinones are well-known chiral auxiliaries used in asymmetric aldol (B89426) condensations. mdpi.com

Another powerful strategy is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. For instance, the stereoselective synthesis of chiral 5- and 4,5-substituted 2-oxazolidinones has been achieved from β-keto esters, leading to enantiopure 1,2-amino alcohols which are precursors to the oxazolidinone ring. consensus.app

A study on the synthesis of (4S,5R)-4-methyl-5-phenyloxazolidin-2-one demonstrated a highly stereoselective approach involving an asymmetric aldol reaction followed by a Curtius rearrangement. mdpi.com This highlights the potential for multi-step sequences to establish the desired stereocenters with high fidelity.

Enantiomeric enrichment can also be achieved through techniques such as enzymatic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. The lipase (B570770) Novozyme 435 has been used for the deracemization of diastereomerically pure syn- and anti-α-substituted β-hydroxyesters, which are precursors to chiral oxazolidinones. consensus.app

The table below summarizes some key techniques used in stereoselective synthesis and enantiomeric enrichment.

| Technique | Principle | Example Application |

| Chiral Auxiliaries | A covalently attached chiral group directs the stereochemical outcome of a reaction. | Use of Evans' oxazolidinones in asymmetric aldol reactions. mdpi.com |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment that favors the formation of one enantiomer. | Stereoselective synthesis of 2-oxazolidinones from β-keto esters. consensus.app |

| Enzymatic Resolution | An enzyme selectively transforms one enantiomer in a racemic mixture. | Deracemization of β-hydroxyesters using Novozyme 435 lipase. consensus.app |

| Diastereoselective Crystallization | Separation of diastereomers based on differences in their physical properties, such as solubility. | A common technique in classical resolution. |

Mechanistic Dissection of Chemical Transformations and Reaction Pathways of 2 Phenyl 3,5 Isoxazolidinedione

Intramolecular Rearrangements and Thermal Decomposition Mechanisms

The stability of the 2-Phenyl-3,5-isoxazolidinedione ring is a critical factor in its reactivity. Under thermal stress, isoxazolidinedione derivatives are known to undergo decomposition. While specific studies on the thermal decomposition of this compound are not extensively detailed in the literature, the behavior of analogous compounds provides significant insight into its likely degradation pathways.

Research on 2-alkenyl-4,4-dialkyl-3,5-isoxazolidinediones has shown that a common decomposition product is the corresponding N-unsubstituted 3,5-isoxazolidinedione. nih.govresearchgate.netacs.orgacs.org This suggests that the bond between the nitrogen atom and its substituent is susceptible to cleavage. In the case of this compound, a plausible thermal decomposition pathway would involve the cleavage of the N-phenyl bond.

Furthermore, studies on the thermal decomposition of related heterocyclic compounds, such as 3-(1-methylethenyl)-1H-2,3-benzoxazine-1,4(3H)-diones, reveal that decomposition rates are dependent on both temperature and the solvent used. nih.govacs.org For instance, the decomposition of 3-(1-methylethenyl)-1H-2,3-benzoxazine-1,4(3H)-dione (a six-membered ring analogue) is significantly more rapid at reflux temperatures in a mixture of acetonitrile (B52724) and water compared to room temperature. nih.govacs.org This decomposition leads to the formation of the corresponding N-unsubstituted dione. nih.govacs.org This suggests that the thermal stability of this compound is also likely to be influenced by the reaction conditions.

Intermolecular Reactivity with Electrophiles and Nucleophiles

The this compound molecule possesses multiple sites for reaction with both electrophiles and nucleophiles. The two carbonyl groups are electrophilic centers, susceptible to attack by nucleophiles, while the nitrogen and oxygen heteroatoms have lone pairs of electrons that can interact with electrophiles.

Reactivity with Nucleophiles:

The carbonyl carbons of the isoxazolidinedione ring are prime targets for nucleophilic attack. Reactions with strong nucleophiles, such as Grignard reagents or organolithium compounds, would be expected to lead to the opening of the heterocyclic ring. The initial attack would likely occur at one of the carbonyl groups, forming a tetrahedral intermediate which could then undergo further reactions.

The synthesis of spiro-isoxazolidinediones through the reaction of an intermediate with hydroxylamine (B1172632) hydrochloride demonstrates the susceptibility of related structures to nucleophilic attack. In this case, hydroxylamine acts as the nucleophile. Based on this, it can be inferred that amines, alkoxides, and other nucleophiles would react with this compound, likely leading to ring-opened products.

Reactivity with Electrophiles:

The nitrogen atom of the isoxazolidine (B1194047) ring, although attached to a phenyl group, still possesses a lone pair of electrons that could potentially react with strong electrophiles. However, the electron-withdrawing nature of the adjacent carbonyl groups and the phenyl ring would reduce its nucleophilicity.

The synthesis of 2-(substituted-phenylmethyl)-4,4-dialkyl-3,5-isoxazolidinediones involves the reaction of a hydroxylamine with a malonyl chloride derivative, which is an example of a reaction with an electrophile at the nitrogen atom. dokumen.pub Similarly, the reaction of hydroxylamines with benzoyl chloride highlights the reactivity of the nitrogen atom towards acylating agents. patexia.com While these examples are part of the synthesis of the ring system, they illustrate the fundamental reactivity of the N-O moiety.

Reductive and Oxidative Transformation Mechanisms

The isoxazolidinedione ring can undergo both reduction and oxidation, leading to a variety of products.

Reductive Transformations:

The carbonyl groups in the this compound ring are susceptible to reduction by common reducing agents. A patent for the production of related isoxazolidinedione compounds describes the reduction of a similar oxazole (B20620) derivative using sodium borohydride (B1222165) (NaBH₄) in the presence of methanol (B129727) as an activating agent. patexia.com This suggests that the carbonyl groups of this compound can be reduced to hydroxyl groups. The reaction conditions for a related reduction are summarized in the table below.

| Parameter | Condition |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Activating Agent | Methanol |

| Solvent | Tetrahydrofuran |

| Temperature | 40 °C - 80 °C |

Table 1: Conditions for the reduction of a related oxazole compound as described in a patent. patexia.com

Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely lead to the complete reduction of the carbonyl groups and potentially the cleavage of the N-O bond.

Oxidative Transformations:

Specific studies on the oxidative transformation of this compound are scarce. However, potential oxidative pathways can be inferred. Strong oxidizing agents could potentially lead to the cleavage of the heterocyclic ring. The phenyl group attached to the nitrogen is also a site for potential oxidation under harsh conditions, which could lead to hydroxylated or quinone-like structures, although this would likely require forcing conditions. The N-O bond itself could also be a target for oxidative cleavage.

Detailed Kinetic and Thermodynamic Investigations of Key Reactions

While comprehensive kinetic and thermodynamic data for the reactions of this compound are not widely available in the literature, studies on analogous compounds provide valuable insights.

Kinetic Investigations:

Kinetic studies on the thermal decomposition of 3-(1-methylethenyl)-1H-2,3-benzoxazine-1,4(3H)-diones, which are structurally related to isoxazolidinediones, have shown that the decomposition can follow zero-order kinetics under neutral conditions. nih.govacs.orgresearchgate.net This is an interesting finding, as zero-order reactions are relatively uncommon. The table below presents kinetic data for the decomposition of some of these related compounds.

| Compound | Concentration (M) | Solvent | Conditions | Half-life (t₁/₂) |

| 3-(1-methylethenyl)-1H-2,3-benzoxazine-1,4(3H)-dione | 4.9 x 10⁻² | MeCN/water (75:25) | Reflux | ~30 min |

| 3-(1-methylethenyl)-5-chloro-1H-2,3-benzoxazine-1,4(3H)-dione | 4.9 x 10⁻² | MeCN/water (75:25) | Reflux | ~15 min |

Table 2: Approximate half-lives for the thermal decomposition of related benzoxazine-diones in refluxing acetonitrile/water. The data suggests that the decomposition follows zero-order kinetics under these conditions. nih.govacs.org

The hydrolysis of the isoxazolidinedione ring, a key reaction with nucleophiles, would be expected to follow pseudo-first-order kinetics under conditions of excess water or in buffered solutions. The rate of hydrolysis would be highly dependent on the pH of the medium.

Thermodynamic Investigations:

Specific thermodynamic parameters such as enthalpy and entropy of formation for this compound have not been reported. However, general thermodynamic principles can be applied to its reactions. The isoxazolidinedione ring is a five-membered heterocycle and possesses some degree of ring strain. Therefore, ring-opening reactions, such as those initiated by nucleophilic attack, are generally expected to be thermodynamically favorable due to the release of this ring strain.

The thermodynamics of any reaction involving this compound will also be influenced by the stability of the reactants and products. For instance, in a reductive transformation, the conversion of carbonyl groups to hydroxyl groups is typically an exothermic process.

Advanced Spectroscopic and Structural Elucidation of 2 Phenyl 3,5 Isoxazolidinedione Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2-phenyl-3,5-isoxazolidinedione and its derivatives, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to unambiguously assign proton (¹H) and carbon (¹³C) signals and to understand the connectivity and spatial relationships within the molecule. enu.kzcreative-biostructure.com

In the ¹H NMR spectrum of this compound derivatives, the protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.3-7.4 ppm). acs.org The chemical shifts of the protons on the isoxazolidinedione ring are influenced by the substituents. For instance, in 4,4-diethyl-2-(1-phenylethenyl)-3,5-isoxazolidinedione, the vinylic protons appear as singlets at δ 5.47 and 5.34 ppm, while the ethyl group protons present as a quartet and a triplet. acs.orgnih.gov

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbons (C=O) of the isoxazolidinedione ring are typically observed in the downfield region of the spectrum. For example, in 4,4-dipropyl-2-(1-phenylethenyl)-3,5-isoxazolidinedione, the carbonyl carbons resonate at δ 169.0 and 172.5 ppm. acs.orgnih.gov The carbons of the phenyl group show signals in the aromatic region (δ 126-139 ppm). acs.orgnih.gov

2D NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing connectivity. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons, while HSQC spectra correlate directly bonded proton and carbon atoms. creative-biostructure.comlibretexts.org For more complex derivatives, Heteronuclear Multiple Bond Correlation (HMBC) experiments can establish longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure. enu.kz

| Compound | ¹H NMR Signals (δ, ppm) | ¹³C NMR Signals (δ, ppm) | Reference |

| 4,4-Diethyl-2-(1-phenylethenyl)-3,5-isoxazolidinedione | 7.30 (m, 5H), 5.47 (s, 1H), 5.34 (s, 1H), 1.83 (q, 4H), 0.91 (t, 6H) | Not fully reported | acs.orgnih.gov |

| 4,4-Dipropyl-2-(1-phenylethenyl)-3,5-isoxazolidinedione | 7.39 (m, 5H), 5.56 (s, 1H), 5.44 (s, 1H), 1.87 (m, 4H), 1.40 (m, 4H), 0.96 (t, 6H) | 172.5, 169.0, 139.7, 133.1, 129.4, 128.5, 126.7, 109.1, 53.0, 38.1, 18.3, 13.9 | acs.orgnih.gov |

| 4,4-Dipropyl-2-(1-methylethenyl)-3,5-isoxazolidinedione | 5.02 (s, 1H), 4.60 (s, 1H), 2.21 (s, 3H), 1.82 (m, 4H), 1.31 (m, 4H), 0.92 (t, 6H) | 172.2, 167.7, 136.4, 100.3, 53.1, 37.9, 19.6, 18.0, 13.8 | acs.orgnih.gov |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. arxiv.org These complementary methods are particularly useful for identifying the characteristic vibrations of the this compound core. researchgate.net

The IR spectra of this compound derivatives are dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Due to the nature of the five-membered ring, these absorptions typically appear at high frequencies. msu.edu For instance, in 4,4-disubstituted-2-(1-phenylethenyl)-3,5-isoxazolidinediones, two distinct C=O stretching bands are observed in the regions of 1816-1821 cm⁻¹ and 1721-1737 cm⁻¹. acs.orgnih.gov The aromatic C-H stretching vibrations of the phenyl group are expected in the 3000-3100 cm⁻¹ region, while the C=C stretching vibrations of the aromatic ring typically appear around 1450-1600 cm⁻¹. mdpi.com

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. researchgate.net While C=O stretches are also observable in Raman spectra, they are often weaker than in IR. Conversely, the symmetric vibrations of the phenyl ring and the C=C double bonds often give rise to strong Raman signals. chalcogen.ro The combination of IR and Raman data allows for a more complete picture of the vibrational modes of the molecule. For example, the presence of specific bands can confirm the substitution pattern on the phenyl ring. researchgate.net

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Example Compound and Observed Frequency (cm⁻¹) | Reference |

| Carbonyl (C=O) stretch (asymmetric) | 1810 - 1830 | 4,4-Diethyl-2-(1-phenylethenyl)-3,5-isoxazolidinedione: 1816 | acs.orgnih.gov |

| Carbonyl (C=O) stretch (symmetric) | 1720 - 1740 | 4,4-Diethyl-2-(1-phenylethenyl)-3,5-isoxazolidinedione: 1721 | acs.orgnih.gov |

| Aromatic C-H stretch | 3000 - 3100 | General for aromatic compounds | scirp.org |

| Aromatic C=C stretch | 1450 - 1600 | General for aromatic compounds | mdpi.com |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the precise determination of the molecular weight and elemental composition of a compound. nih.gov For derivatives of this compound, HRMS provides unambiguous validation of their molecular formulas. acs.orgnih.gov

The technique measures the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the calculation of the elemental formula. For example, the calculated m/z for the molecular ion [M]⁺ of 4,4-diethyl-2-(1-phenylethenyl)-3,5-isoxazolidinedione (C₁₅H₁₇NO₃) is 259.1208, which shows excellent agreement with the experimentally found value of 259.1209. acs.orgnih.gov Similarly, for 4,4-dipropyl-2-(1-phenylethenyl)-3,5-isoxazolidinedione, the protonated molecule [M+H]⁺ has a calculated m/z of 288.1601, consistent with the observed value of 288.1617. acs.orgnih.gov

Beyond molecular formula confirmation, the fragmentation patterns observed in the mass spectrum provide valuable structural information. libretexts.orgmiamioh.edu Common fragmentation pathways for isoxazolidinedione derivatives can involve cleavage of the heterocyclic ring and loss of substituents. For instance, the mass spectrum of 4,4-diethyl-2-(1-phenylethenyl)-3,5-isoxazolidinedione shows significant fragment ions at m/z 215, 199, 108, and 106, which can be rationalized by specific bond cleavages within the parent molecule. acs.orgnih.gov The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) experiments, helps to confirm the proposed structure. researchgate.netresearchgate.net

| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |

| 4,4-Diethyl-2-(1-phenylethenyl)-3,5-isoxazolidinedione | C₁₅H₁₇NO₃ | [M]⁺ | 259.1208 | 259.1209 | acs.orgnih.gov |

| 4,4-Dipropyl-2-(1-phenylethenyl)-3,5-isoxazolidinedione | C₁₇H₂₁NO₃ | [M+H]⁺ | 288.1601 | 288.1617 | acs.orgnih.gov |

| 4,4-Dipropyl-2-(1-methylethenyl)-3,5-isoxazolidinedione | C₁₂H₁₉NO₃ | [M+H]⁺ | 226.1444 | 226.1446 | acs.orgnih.gov |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. jhu.edu For derivatives of this compound, single-crystal X-ray diffraction analysis can elucidate the conformation of the five-membered isoxazolidinedione ring and the spatial orientation of the phenyl group and other substituents. nih.gov

The crystal structure reveals the precise arrangement of atoms in the solid state, including intermolecular interactions such as hydrogen bonding and π-π stacking, which can influence the crystal packing. nih.govmdpi.com For chiral derivatives, X-ray crystallography can unambiguously determine the absolute configuration (R or S) of stereocenters, which is crucial for understanding their biological activity.

While a specific crystal structure for the parent this compound was not found in the provided search results, the analysis of related structures, such as 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine, demonstrates the power of this technique. In this related molecule, the phenyl ring is twisted with respect to the oxazole (B20620) ring, and the crystal packing is stabilized by hydrogen bonds and π-π stacking interactions. nih.gov Such detailed structural insights are invaluable for structure-activity relationship studies and for understanding the molecule's interactions with biological targets.

Theoretical and Computational Chemistry Investigations of 2 Phenyl 3,5 Isoxazolidinedione

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) are employed to solve the electronic structure, providing optimized geometries and energies. nrel.govarabjchem.org For 2-Phenyl-3,5-isoxazolidinedione, these calculations can elucidate the distribution of electron density, dipole moment, and other key electronic properties.

A critical aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. irjweb.comchalcogen.ro

Analysis of the HOMO and LUMO electron density distributions reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. chalcogen.rorsc.org In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would likely be distributed across the electron-deficient carbonyl groups of the isoxazolidinedione ring. This separation of frontier orbitals is typical for donor-acceptor systems and is indicative of potential intramolecular charge transfer characteristics upon electronic excitation. rsc.org

Table 1: Representative Quantum Chemical Properties for a Heterocyclic Compound This table presents illustrative data typical for a molecule like this compound, as specific experimental or calculated values for this exact compound are not detailed in the provided search results. The values are based on general principles discussed in computational chemistry literature.

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.3 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.5 eV |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 6.3 eV |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 1.8 eV |

| Global Hardness (η) | Resistance to change in electron distribution ( (I-A)/2 ) | 2.25 eV |

| Chemical Potential (μ) | Escaping tendency of electrons ( -(I+A)/2 ) | -4.05 eV |

| Electrophilicity Index (ω) | Capacity to accept electrons ( μ²/2η ) | 3.65 eV |

Data is representative and derived from general principles of DFT calculations on similar organic molecules. irjweb.com

Conformational Analysis and Molecular Dynamics (MD) Simulations

While quantum calculations describe the static electronic structure, molecules are dynamic entities. Conformational analysis and Molecular Dynamics (MD) simulations are used to explore the flexibility and time-dependent behavior of this compound. nih.govscielo.br Conformational analysis identifies stable low-energy spatial arrangements (conformers) of the molecule, which is crucial as the biological activity of a molecule often depends on its specific three-dimensional shape.

MD simulations provide a detailed picture of molecular motion over time by solving Newton's equations of motion for the atoms in the system. dtu.dk These simulations can reveal how this compound behaves in a biological environment, such as in water or interacting with a protein target. mdpi.com Key insights from MD simulations include the stability of ligand-protein complexes, the role of solvent molecules, and the conformational changes the molecule undergoes. nih.govresearchgate.net For instance, simulations could track the orientation of the phenyl group relative to the isoxazolidinedione ring and assess the stability of hydrogen bonds with a receptor. mdpi.com

Table 2: Typical Workflow for a Molecular Dynamics Simulation This table outlines a general procedure for conducting MD simulations on a small molecule like this compound.

| Step | Description | Key Parameters & Software |

| 1. System Setup | The molecule is placed in a simulation box, typically filled with water molecules and ions to mimic physiological conditions. | Software: AMBER, GROMACS, OpenMM nih.govdtu.dkParameters: TIP3P water model, periodic boundary conditions. |

| 2. Energy Minimization | The system's energy is minimized to remove any steric clashes or unfavorable starting geometries. | Steepest descent and conjugate gradient algorithms. |

| 3. Equilibration | The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted while restraining the solute molecule. This is followed by a period of unrestrained simulation to allow the system to reach thermal equilibrium. | NVT (constant volume) and NPT (constant pressure) ensembles; Langevin thermostat. |

| 4. Production Run | The main simulation is run for an extended period (nanoseconds to microseconds) to collect data on the molecule's trajectory. | A time step of 2 fs is common with the SHAKE algorithm applied to bonds involving hydrogen. nih.gov |

| 5. Trajectory Analysis | The collected data is analyzed to understand molecular properties like conformational changes, interactions with the solvent, and Root Mean Square Deviation (RMSD) to assess stability. | Analysis of hydrogen bonds, radial distribution functions, and clustering of conformations. |

Reaction Pathway Predictions and Transition State Elucidation using Computational Methods

Computational chemistry is invaluable for investigating chemical reactions, allowing for the mapping of reaction pathways and the characterization of high-energy transition states that are difficult to observe experimentally. nrel.gov For this compound, this could involve studying its synthesis or its metabolic degradation.

A likely synthetic route involves the reaction of a dicarboxylic acid chloride with an appropriate oxime. acs.orgscience.gov Computational methods can model this reaction step-by-step, calculating the energy of reactants, intermediates, transition states, and products. mdpi.com By identifying the transition state structure and its associated energy barrier (activation energy), chemists can understand the reaction's feasibility, kinetics, and mechanism. nrel.gov Such studies can predict whether a reaction is likely to proceed and can help optimize reaction conditions. Modern approaches may even use machine learning models trained on vast reaction databases to predict potential synthetic routes. frontiersin.orgchemrxiv.orgarxiv.org

Table 3: Computational Analysis of a Reaction Pathway This table illustrates the steps involved in computationally elucidating a reaction mechanism.

| Stage | Objective | Computational Method | Expected Outcome |

| 1. Reactant/Product Optimization | Find the lowest energy structures of the starting materials and final products. | Geometry Optimization (e.g., DFT with a suitable basis set like 6-31G*). arabjchem.org | Optimized 3D coordinates and electronic energies. |

| 2. Transition State Search | Locate the highest energy point along the lowest energy reaction path connecting reactants and products. | Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization. | Structure of the transition state and the activation energy barrier. |

| 3. Frequency Calculation | Confirm the nature of the stationary points found. | Vibrational frequency analysis. | Reactants/products have all positive frequencies; a transition state has exactly one imaginary frequency corresponding to the reaction coordinate. |

| 4. Intrinsic Reaction Coordinate (IRC) | Map the minimum energy path from the transition state down to the reactants and products. | IRC calculations. | Confirmation that the identified transition state correctly connects the desired reactants and products. |

In Silico Screening and Structure-Based Drug Design Principles

The isoxazolidinedione scaffold is present in various compounds with reported biological activities, including anticancer properties. vnulib.edu.vnnih.govresearchgate.net This makes this compound and its derivatives interesting candidates for drug discovery, a process that can be significantly accelerated using in silico (computational) approaches.

Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target, such as an enzyme or receptor. drugdesign.orgsaromics.com If the structure of a relevant target is known, molecular docking can be used to predict how this compound might bind to it. drugdesign.org This process involves sampling many possible orientations and conformations of the ligand within the target's binding site and scoring them based on their interaction energy. drugdesign.org

Virtual screening takes this a step further by docking large libraries of compounds against a target to identify potential "hits" for further experimental testing. proteinstructures.com For this compound, in silico studies could be used to design new analogs with improved binding affinity or selectivity by suggesting chemical modifications that enhance favorable interactions with the target protein. vnulib.edu.vnproteinstructures.com

Table 4: A Representative Workflow for In Silico Screening and Drug Design

| Phase | Description | Techniques & Tools |

| 1. Target Identification & Preparation | A biologically relevant protein target is selected, and its 3D structure (from PDB or homology modeling) is prepared for docking. | Protein Data Bank (PDB), Schrödinger Maestro, AutoDock Tools. |

| 2. Ligand Library Preparation | A library of compounds, including derivatives of this compound, is prepared by generating 3D coordinates and assigning correct protonation states. | Chemical databases (PubChem, ZINC), RDKit. |

| 3. Molecular Docking | The ligand library is computationally "docked" into the binding site of the target protein to predict binding poses and affinities. | AutoDock, Glide, GOLD. |

| 4. Hit Identification & Filtering | Compounds are ranked by their docking scores. The top-ranked compounds ("hits") are filtered based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and predicted ADME (Absorption, Distribution, Metabolism, Excretion) properties. | Filtering based on binding energy, hydrogen bonds, and pharmacokinetic predictions. proteinstructures.com |

| 5. Lead Optimization | The most promising hits are selected as "leads." Iterative cycles of chemical modification (e.g., adding or changing functional groups) and re-docking are performed to design new analogs with enhanced potency and selectivity. drugdesign.orgproteinstructures.com | Computational modeling, QSAR (Quantitative Structure-Activity Relationship). |

Derivatization Strategies and Structure Activity Relationship Sar Investigations of 2 Phenyl 3,5 Isoxazolidinedione Scaffolds

Systematic Functionalization at the Isoxazolidinedione Ring Positions (C4 and C5)

Functionalization of the isoxazolidinedione ring is a key strategy to modulate the physicochemical properties and biological activity of these compounds. The C4 position, being an active methylene (B1212753) group, is a primary site for substitution.

A common method for introducing substituents at the C4 position involves the reaction of disubstituted malonyl chlorides with appropriate oximes. jetir.orgacs.org This approach has been successfully used to synthesize a variety of 4,4-dialkyl-3,5-isoxazolidinediones. frontiersin.org For instance, the reaction of dialkylmalonyl chlorides with the oxime of acetophenone (B1666503) in the presence of triethylamine (B128534) yields 2-alkenyl-4,4-dialkyl-3,5-isoxazolidinediones. frontiersin.orgnih.gov This gem-dialkyl substitution at the C4 position has been found to be essential for the herbicidal activity observed in some derivatives. dokumen.pub

More recent research has expanded the scope of C4 functionalization. A 2023 study detailed the synthesis of novel 4-ylidene derivatives. vnulib.edu.vn This was achieved through a Knoevenagel condensation of N-substituted hydroxylamines with naphthaldehyde derivatives, followed by cyclization. This creates an exocyclic double bond at the C4 position, offering a new vector for structural diversification.

Direct functionalization at the C5 carbonyl group is less commonly reported, likely due to the reactivity of the C4 position. However, derivatization involving the C4 position can lead to structures where the C5 position is implicitly modified. For example, the synthesis of 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1,3-oxazolidines proceeds from a 3-benzyl-2-phenyl-1,3-oxazolidin-4-one intermediate, showcasing modifications adjacent to the C5 position. nih.gov While not a direct substitution on the C5 carbon of the isoxazolidinedione ring, it highlights synthetic pathways that alter the core heterocycle.

| Derivative Name | C4-Substituent(s) | Synthetic Precursor for C4-Group | Reference |

|---|---|---|---|

| 4,4-Diethyl-2-(1-phenylethenyl)-3,5-isoxazolidinedione | Two ethyl groups | Diethylmalonyl dichloride | frontiersin.orgnih.gov |

| 4,4-Dipropyl-2-(1-phenylethenyl)-3,5-isoxazolidinedione | Two propyl groups | Dipropylmalonyl dichloride | frontiersin.orgnih.gov |

| 4,4-Dimethyl-2-(2-chlorophenyl)methyl-3,5-isoxazolidinedione | Two methyl groups | Dimethylmalonyl dichloride | acs.orgacs.org |

| 2-((6-((3,5-dioxoisoxazolidin-4-ylidene)methyl)naphthalen-2-yl)oxy)-N-phenylacetamide | =CH-Naphthyl-O-CH2-CONH-Phenyl | (6-(2-oxo-2-(phenylamino)ethoxy)naphthalen-2-yl)methan-1-ium-1-olate | vnulib.edu.vn |

Exploration of Substituent Effects on the 2-Phenyl Moiety

The N-phenyl ring at position 2 is a critical component for tuning the biological profile of 3,5-isoxazolidinedione derivatives. Research into herbicidal agents has shown that substituents on this phenyl ring significantly influence activity. acs.org

Structure-activity relationship studies have revealed that both the nature and position of the substituent are important. For instance, in a series of herbicidal 2-aryl- and 2-phenylmethyl-3,5-isoxazolidinediones, the 2-(2-chlorophenyl)methyl-4,4-dimethyl-3,5-isoxazolidinedione was identified as a highly potent compound. acs.orgacs.org This highlights the positive contribution of a chlorine atom at the ortho position of the phenyl ring. Further studies indicated that while 2,5-dichloro and 2,4-dichloro substitutions were also active, neither pattern was as effective as a single chlorine at the 2-position. dokumen.pub

The electronic properties of the substituents play a crucial role. For related heterocyclic antagonists, it has been observed that electron-withdrawing groups on the phenyl ring can decrease potency, while electron-donating alkyl groups may enhance activity by increasing the Highest Occupied Molecular Orbital (HOMO) energy of the aryl moiety, potentially leading to stronger π-interactions with a target receptor. masterorganicchemistry.com In the context of herbicides, it has been noted that increasing the lipophilicity, for example by introducing a meta-substituent on the phenyl ring, generally leads to an increase in herbicidal activity. acs.org This suggests that hydrophobic interactions are key for the mechanism of action in these specific applications.

These findings underscore the importance of systematic exploration of the substitution pattern on the 2-phenyl moiety, considering steric, electronic, and hydrophobic factors to optimize biological outcomes. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

| Parent Scaffold | Substituent on Phenyl Ring | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 2-Phenylmethyl-4,4-dimethyl-3,5-isoxazolidinedione | -Cl | ortho (2-position) | Highly potent herbicidal activity | acs.orgacs.org |

| 2-Phenylmethyl-4,4-dimethyl-3,5-isoxazolidinedione | -Cl | para (4-position) | Active, but less effective than 2-Cl | dokumen.pub |

| 2-Phenylmethyl-4,4-dimethyl-3,5-isoxazolidinedione | -CH3 | para (4-position) | Active, but less effective than 2-Cl | dokumen.pub |

| General N-(benzylideneamino) and N-(phenylazo) heterocycles | Lipophilic groups (e.g., -CF3) | meta | Increased herbicidal activity | acs.org |

| 2-(Substituted phenyl)-thiazolidin-4-ones | Electron-donating groups (e.g., alkyl) | meta, para | Increased H1-antihistamine activity | masterorganicchemistry.com |

| 2-(Substituted phenyl)-thiazolidin-4-ones | Electron-withdrawing groups | meta, para | Decreased H1-antihistamine activity | masterorganicchemistry.com |

Design and Synthesis of Conformationally Restricted Analogues

A well-established strategy in drug discovery to enhance potency and selectivity is the use of conformational restriction. researchgate.netnih.govresearchgate.net By reducing the number of possible conformations a flexible molecule can adopt, the entropic penalty for binding to a biological target is minimized, which can lead to a significant improvement in binding affinity. researchgate.net This strategy can be applied to the this compound scaffold by incorporating structural constraints to "lock" the molecule into a presumed bioactive conformation.

Common methods to achieve conformational restriction include the introduction of additional rings to create bicyclic or spirocyclic systems. researchgate.netnih.gov While specific examples starting directly from this compound are not abundant in the reviewed literature, the synthesis of related rigid isoxazoline (B3343090) and isoxazolidine (B1194047) structures provides a clear blueprint for this approach. For instance, intramolecular nitrile oxide cycloaddition reactions have been effectively used to create bicyclic isoxazoles and isoxazolines. nih.gov Similarly, the synthesis of spiro-isoxazolidinediones has been reported, where the isoxazolidinedione ring is fused to another ring system at a single carbon atom.

The synthesis of bicyclic scaffolds resembling natural products often involves multi-step sequences, such as sequential reductive aminations followed by cyclization to form bridged bicyclic systems. mdpi.com Another approach involves the [3+2] cycloaddition of nitrile oxides with alkenes that are part of a ring system, leading to annelated bicyclic isoxazolines. nih.gov These rigid structures offer defined three-dimensional shapes that can be used to probe the topology of receptor binding sites with high precision. The application of this design principle to the this compound framework could yield novel analogues with improved pharmacological profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modelling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.orgijert.orgnih.gov This in silico approach is a cornerstone of modern drug design, enabling the prediction of activity for novel, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing costs. jetir.orgmdpi.com

The QSAR process begins with the collection of a dataset of compounds with known biological activities (the training set). frontiersin.org For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These descriptors encode various aspects of the molecular structure, which can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moments, and HOMO/LUMO energies.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational indices.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, most commonly represented by the logarithm of the partition coefficient (logP).

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., artificial neural networks) are used to build a mathematical model that links the descriptors to the biological activity. mdpi.comacs.org

A crucial step in QSAR is model validation. jetir.org The predictive power of the model is assessed using an external test set of compounds that were not used in the model's creation. Statistical metrics such as the coefficient of determination (R²) for the training set and the squared correlation coefficient for the test set (Q²) are used to evaluate the model's robustness and predictive ability. ijert.org A high Q² value indicates a reliable model that can be used for predictive analytics.

While specific, validated QSAR models for this compound derivatives were not prominently featured in the surveyed literature, the methodology has been widely applied to other heterocyclic compounds. nih.govmdpi.commdpi.com Given the diverse derivatives synthesized, a QSAR study on this scaffold would be a valuable tool to elucidate the precise structural requirements for activity and to guide the design of new, more potent analogues. collaborativedrug.comnih.gov

Strategic Applications of 2 Phenyl 3,5 Isoxazolidinedione in Contemporary Organic Synthesis

Utility as Versatile Synthetic Intermediates and Chiral Building Blocks

2-Phenyl-3,5-isoxazolidinedione and its derivatives serve as valuable intermediates in the synthesis of a variety of organic molecules. The strained ring system and the presence of multiple functional groups make it a reactive and adaptable building block. For instance, isoxazolidinediones have been utilized in the synthesis of oxazolidinone derivatives, which are key components in certain pharmaceuticals. orientjchem.org The synthesis of these compounds often involves the reaction of dicarboxylic acid chlorides with oximes. nih.govacs.org

A particularly important application of isoxazolidinedione derivatives lies in asymmetric synthesis, where they can be employed as chiral building blocks. Chiral auxiliaries derived from oxazolidinones, such as (S)-4-phenyloxazolidin-2-one, are widely used to control stereochemistry in various chemical transformations. bldpharm.com These auxiliaries can direct the formation of a specific enantiomer of a product, which is crucial in the development of pharmaceuticals where different enantiomers can have vastly different biological activities. For example, the chiral building block (3R,11aR)-3-phenyl-2,3,11,11a-tetrahydro- orientjchem.orgacs.orgoxazolo[3,2-b] nih.govbenzazepin-5(10H)-one has been instrumental in the asymmetric synthesis of 3-substituted 2-benzazepines. researchgate.net

The table below provides examples of compounds synthesized using isoxazolidinedione-related structures as intermediates or chiral building blocks.

| Compound Name | Role of Isoxazolidinedione Moiety | Reference |

| (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone | Key intermediate in the synthesis of Linezolid | orientjchem.org |

| 4,4-Diethyl-2-(1-phenylethenyl)-3,5-isoxazolidinedione | Synthetic intermediate | nih.govacs.org |

| 4,4-Dipropyl-2-(1-phenylethenyl)-3,5-isoxazolidinedione | Synthetic intermediate | nih.govacs.org |

| (3R,11aR)-3-Phenyl-2,3,11,11a-tetrahydro- orientjchem.orgacs.orgoxazolo[3,2-b] nih.govbenzazepin-5(10H)-one | Chiral building block | researchgate.net |

| (S)-4-Phenyloxazolidin-2-one | Chiral auxiliary | bldpharm.com |

Catalysis and Ligand Design in Asymmetric Transformations

The principles of asymmetric catalysis are fundamental to modern organic synthesis, enabling the selective production of a desired stereoisomer. nih.gov While this compound itself is not typically a direct catalyst, its structural motifs are integral to the design of chiral ligands for asymmetric metal catalysis. researchgate.netumich.edu The development of novel chiral ligands is a continuous effort to improve the enantioselectivity and efficiency of catalytic reactions. kobe-u.ac.jp

Chiral ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction. The design of these ligands often incorporates rigid heterocyclic scaffolds to provide a well-defined and predictable steric environment around the metal. The oxazolidinone framework, a close relative of the isoxazolidinedione core, is a common feature in successful chiral ligands. bldpharm.com The predictability of the stereochemical outcome of reactions using certain catalysts and ligands can sometimes be challenging, and computational models are being developed to better understand these complex systems. mdpi.com

The design of effective asymmetric catalysts can also involve the strategic use of achiral counterions to enhance the performance of a chiral ligand. nih.gov This approach decouples the properties of the chiral ligand from the Brønsted acid, allowing for fine-tuning of the catalyst's activity and selectivity. nih.gov

Development of Precursors for Diverse Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. ijpsr.info this compound and related structures serve as valuable precursors for the synthesis of a wide array of other heterocyclic systems. The reactivity of the isoxazolidinedione ring allows for its transformation into different ring systems through various chemical reactions.

For example, isoxazolidinediones can be precursors to other five-membered heterocycles like pyrazoles and imidazoles. researchgate.netarkat-usa.org The synthesis of these heterocycles often involves cycloaddition reactions or ring-transformation reactions. Nitrilimines, generated in situ from precursors like hydrazonoyl halides, can undergo [3+2] cycloaddition reactions with dipolarophiles to afford pyrazole (B372694) derivatives. researchgate.net Similarly, 2-amino-2-alkyl(aryl)propanenitriles are key building blocks for various five-membered heterocycles, including imidazoles and oxazoles. arkat-usa.org

Furthermore, isoxazolidinedione derivatives have been used in the synthesis of larger heterocyclic systems. For instance, they can be converted to 1H-2,3-benzoxazine-1,4(3H)-diones. nih.govacs.orgacs.org The synthesis of 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1,3-oxazolidines has also been reported, showcasing the versatility of the oxazolidine (B1195125) core in generating diverse structures. semanticscholar.org

The table below lists some heterocyclic systems that can be synthesized from isoxazolidinedione-related precursors.

| Precursor | Resulting Heterocyclic System | Reference |

| 2-Alkenyl-4,4-dialkyl-3,5-isoxazolidinediones | 1H-2,3-Benzoxazine-1,4(3H)-diones | nih.govacs.orgacs.org |

| Hydrazonoyl halides (nitrilimine precursors) | Pyrazoles | researchgate.net |

| 2-Amino-2-alkyl(aryl)propanenitriles | Imidazoles, Oxazoles | arkat-usa.org |

| 3-benzyl-2-phenyl-4(5H)-chloro-1,3-oxazolidine | 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1,3-oxazolidines | semanticscholar.org |

Implementation in Multicomponent Reactions for Chemical Library Generation

Multicomponent reactions (MCRs) are powerful tools in modern drug discovery and combinatorial chemistry. organic-chemistry.org These reactions involve the combination of three or more starting materials in a single synthetic operation to produce a complex product that incorporates substructures from each of the reactants. organic-chemistry.org MCRs are highly atom-economical and offer a rapid and efficient way to generate large libraries of structurally diverse molecules for biological screening. rug.nlmdpi.com

While direct examples of this compound in well-established named MCRs are not extensively documented in the provided search results, its structural features suggest its potential as a valuable component in the design of new MCRs. The presence of both electrophilic and nucleophilic centers within the molecule, or in its accessible derivatives, makes it a candidate for participation in cascade reaction sequences that are characteristic of MCRs. nih.gov

The development of novel MCRs is an active area of research, with a focus on creating new scaffolds for drug discovery. rug.nl The isoxazolidinedione ring system, with its inherent reactivity, could potentially be incorporated into MCRs to generate novel heterocyclic libraries. For example, the Passerini and Ugi reactions, which are isocyanide-based MCRs, are known to produce peptidomimetic compounds. organic-chemistry.org The structural similarity of the isoxazolidinedione core to amino acid derivatives suggests that it could be explored in similar reaction manifolds.

The discovery of new MCRs is often driven by the need for molecular complexity and diversity. nih.gov The unique chemical properties of this compound make it an attractive starting point for the exploration of new MCRs, which could lead to the discovery of novel bioactive compounds.

Mechanistic Investigations of Biochemical and Pharmacological Target Interactions Excluding Clinical Outcomes

Enzyme Inhibition Mechanisms and Kinetic Characterization

Derivatives of the 3,5-isoxazolidinedione scaffold have demonstrated inhibitory activity against several key enzymes involved in metabolic and proliferative pathways.

Aldose Reductase: The 3,5-isoxazolidinedione structure is recognized as a potent inhibitor of aldose reductase. nih.govfrontiersin.org This enzyme is a key component of the polyol pathway, which becomes particularly active during hyperglycemic conditions. Inhibition of aldose reductase is a therapeutic strategy aimed at preventing diabetic complications. Studies have identified 3,5-isoxazolidinediones as effective inhibitors of rat lens aldose reductase activity, suggesting their potential in mitigating the pathological effects of high glucose levels. nih.govutah.edu

De Novo Purine (B94841)/Pyrimidine (B1678525) Pathway Enzymes: The de novo pathways for purine and pyrimidine synthesis are critical for producing the nucleotide building blocks required for DNA and RNA synthesis, making them essential for cell proliferation. nih.govki.se The 3,5-isoxazolidinedione class of compounds has been shown to be effective at reducing the activity of rate-limiting enzymes within these pathways. nih.govplos.org Investigations have demonstrated that these agents can suppress the activities of dihydrofolate reductase and ribonucleoside reductase. plos.org The commitment step in de novo purine synthesis is catalyzed by glutamine phosphoribosyl pyrophosphate amidotransferase (GPAT), which is subject to feedback inhibition by purine nucleotides like AMP and GMP. diabetesjournals.orgrsc.org The pyrimidine pathway begins with the synthesis of carbamoyl (B1232498) phosphate (B84403) by carbamoyl phosphate synthetase II (CSPII), and the ring is subsequently assembled before the addition of the ribose-phosphate moiety from PRPP. nih.govdiabetesjournals.org The ability of isoxazolidinediones to interfere with these fundamental processes underscores their antiproliferative potential.

Histone Deacetylases (HDACs): Histone deacetylases are crucial enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure that is generally transcriptionally silent. While the isoxazolidinedione ring has been utilized as a structural motif in the rational design of novel therapeutics, including potential HDAC inhibitors, current literature does not provide direct evidence of significant inhibitory activity by 2-Phenyl-3,5-isoxazolidinedione itself against HDAC enzymes.

| Enzyme Target | Pathway | Observed Effect of Isoxazolidinedione Derivatives | Reference |

|---|---|---|---|

| Aldose Reductase | Polyol Pathway | Potent Inhibition | nih.govfrontiersin.orgnih.govutah.edu |

| Dihydrofolate Reductase | De Novo Purine/Pyrimidine Synthesis | Suppression of Activity | plos.org |

| Ribonucleoside Reductase | De Novo Purine/Pyrimidine Synthesis | Suppression of Activity | plos.org |

Receptor Agonism and Antagonism at a Molecular Level

The interaction of isoxazolidinedione derivatives with nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs), has been a significant area of investigation.

PPAR gamma (PPARγ) and PPAR alpha (PPARα): PPARs are ligand-activated transcription factors that form heterodimers with the Retinoid X Receptor (RXR) to regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. plos.org The isoxazolidinedione derivative JTT-501 (PNU-182716) is a notable non-thiazolidinedione compound that functions as a dual agonist for both PPARα and PPARγ. plos.org

Upon ligand binding, PPARs undergo a conformational change that facilitates the dissociation of corepressor complexes and the recruitment of coactivator proteins. plos.org This activated heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. plos.org The dual agonism of JTT-501 suggests it can simultaneously influence the metabolic pathways regulated by both PPARα (primarily fatty acid oxidation) and PPARγ (primarily adipogenesis and insulin (B600854) sensitivity). Unlike thiazolidinedione-class PPARγ agonists, JTT-501 was found not to activate the Pregnane X Receptor (PXR), indicating a lower likelihood of mediating drug-drug interactions through PXR-mediated induction of cytochrome P450 enzymes like CYP3A4. Studies on isolated rat skeletal muscle also revealed that the metabolic effects of JTT-501 were distinct from those of thiazolidinediones, suggesting that while both act as PPARγ agonists, their downstream consequences can differ.

| Compound | Receptor Target | Molecular-Level Interaction | Reference |

|---|---|---|---|

| JTT-501 (Isoxazolidinedione derivative) | PPARα | Agonist; activates transcription of target genes. | |

| JTT-501 (Isoxazolidinedione derivative) | PPARγ | Agonist; activates transcription of target genes. | plos.org |

Modulation of Cellular Pathways and Signaling Cascades

The biological effects of this compound and its analogs extend to the modulation of complex intracellular signaling networks that govern cell fate.

Cell Cycle Regulation and Apoptosis Induction: Several studies have highlighted the anticancer potential of isoxazolidinedione derivatives, which stems from their ability to halt cell cycle progression and induce programmed cell death (apoptosis). Research on novel naphthylidene isoxazolidinedione derivatives demonstrated significant antiproliferative activity. One of the most active compounds was shown to cause cell cycle arrest at the G2/M phase in K562 leukemia cells. Furthermore, the same compound was effective in inducing apoptosis, with a marked increase in the percentage of apoptotic cells compared to untreated controls. This suggests that these compounds interfere with the cellular machinery that controls mitotic entry and survival.

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is fundamental to embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of many cancers. There is evidence of cross-regulation between the Wnt/β-catenin pathway and PPARγ signaling. plos.org Activation of PPARγ can influence the expression of components within the Wnt pathway. Given that isoxazolidinedione derivatives like JTT-501 are potent PPARγ agonists, it is plausible that they could indirectly modulate Wnt/β-catenin signaling. plos.org However, direct evidence specifically linking this compound to the modulation of Wnt/β-catenin has not been established in the reviewed literature.

Biophysical Characterization of Target Binding and Ligand-Protein Interactions

A complete understanding of a compound's mechanism of action requires detailed biophysical characterization of its binding to a protein target. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and X-ray crystallography provide quantitative data on binding affinity, kinetics, thermodynamics, and the precise atomic interactions between a ligand and its receptor.

For this compound, specific biophysical studies detailing its interaction with targets like aldose reductase or PPARs are not extensively available in the public domain. However, based on its chemical structure, several types of interactions can be predicted to drive its binding. The phenyl group provides a hydrophobic surface capable of engaging in van der Waals and π-stacking interactions with nonpolar and aromatic amino acid residues in a binding pocket. The isoxazolidinedione ring, with its two carbonyl groups, can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donor residues (e.g., the side chains of serine, threonine, or asparagine) within the target protein. These combined hydrophobic and polar interactions would be critical for establishing the potency and selectivity of the compound for its biological targets. Definitive characterization would await dedicated biophysical analysis.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Phenyl-3,5-isoxazolidinedione to improve yield and purity?

- Methodological Answer : Synthesis optimization often involves refining reaction conditions such as reflux duration, solvent selection, and molar ratios. For example, using ethanol as a solvent and adjusting reflux times (e.g., 10 hours for cyclization steps) can enhance yield . Purification via recrystallization (e.g., ethanol) and thin-layer chromatography (TLC) with solvent systems like toluene-ethyl acetoacetate-water (8.7:1.2:1.1 v/v) ensures purity . Catalysts like potassium hydroxide may improve intermediate formation during heterocyclic ring closure .

Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying aromatic and heterocyclic proton environments. Infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O stretching ~1700 cm⁻¹). Mass spectrometry (MS) confirms molecular weight, while X-ray diffraction (XRD) provides crystallographic validation of the isoxazolidinedione core .

Q. How can thermal stability be assessed for this compound during storage or reaction conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) measures decomposition temperatures, and differential scanning calorimetry (DSC) identifies phase transitions. Accelerated stability studies under varying humidity/temperature conditions, paired with HPLC monitoring, can predict shelf-life .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Kinetic studies (e.g., variable-temperature NMR) and computational modeling (DFT) can elucidate reaction pathways. For example, the electron-withdrawing effect of the isoxazolidinedione ring activates the carbonyl group for nucleophilic attack, as observed in analogous triazole derivatives . Isotopic labeling (e.g., ¹⁸O) may track oxygen participation in ring-opening reactions.

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, concentrations). Reproducibility requires standardized protocols, such as using identical solvent controls (e.g., DMSO ≤0.1%) and validating results across multiple assays (e.g., enzymatic inhibition vs. cell viability). Meta-analysis of existing datasets, as emphasized in qualitative research frameworks, helps identify systematic biases .

Q. What strategies control regioselectivity in the functionalization of this compound?

- Methodological Answer : Substituent-directed lithiation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can target specific positions. Steric and electronic effects of the phenyl group influence reactivity at C-3 vs. C-5. Computational docking studies predict preferential sites for electrophilic attack .

Q. How do solvent polarity and proticity affect the tautomeric equilibrium of this compound?

- Methodological Answer : UV-Vis spectroscopy in solvents like DMSO (polar aprotic) vs. methanol (protic) monitors tautomer shifts. NMR titration with deuterated solvents quantifies keto-enol ratios. Solvent dielectric constants correlate with stabilization of dipolar intermediates .

Data-Driven Considerations

Q. What in vitro models are appropriate for preliminary toxicology screening of this compound analogs?

- Methodological Answer : Use immortalized cell lines (e.g., HEK293 or HepG2) for cytotoxicity assays (MTT/WST-1). Metabolic stability is assessed via liver microsome incubation, while Ames tests screen mutagenicity. Dose-response curves (IC₅₀) identify safe thresholds for further testing .

Q. How should researchers address inconsistencies in spectral data interpretation for novel derivatives?

- Methodological Answer : Cross-validate using complementary techniques (e.g., 2D NMR for ambiguous peaks) and compare with synthetic intermediates. Collaborative verification via open spectral databases reduces overinterpretation. Density Functional Theory (DFT)-predicted chemical shifts aid in peak assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.